Citalopram Olefinic Impurity

Description

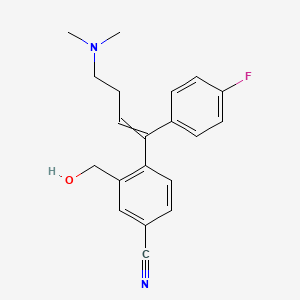

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICSOQOSARWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Olefinic Impurity Formation

Origin from Synthetic Intermediates and Starting Materials

The synthesis of citalopram (B1669093) is a multi-step process that can inadvertently give rise to impurities. daicelpharmastandards.comacs.org The Citalopram Olefinic Impurity is one such process-related impurity that can form during the synthesis of citalopram and its S-enantiomer, escitalopram. daicelpharmastandards.com The intricate series of chemical reactions involved in creating the citalopram molecule provides multiple opportunities for the formation of this and other related substances. figshare.com

One of the crucial steps in citalopram synthesis involves the use of Grignard reagents. asianpubs.org These reactions, while effective, are often associated with the formation of impurities. asianpubs.org Specifically, in the synthesis of a key intermediate for citalopram, a bis-Grignard product can form as a major impurity alongside the desired product. asianpubs.org Furthermore, the process of converting a diol intermediate to citalopram requires a carefully managed control strategy to minimize the formation of various potential impurities. acs.org The presence of certain starting materials or intermediates can lead to the generation of the olefinic impurity.

Base-Mediated Elimination Reactions

The formation of the olefinic impurity can be facilitated by base-mediated elimination reactions. In the synthesis of citalopram, strong bases such as n-butyl lithium are sometimes employed. google.com These reaction conditions can promote the elimination of a leaving group from a citalopram precursor, resulting in the formation of a double bond characteristic of the olefinic impurity. The choice of base and reaction conditions is therefore critical in controlling the levels of this impurity. google.com

Dimerization Processes during Alkylation

During the alkylation step of citalopram synthesis, dimerization processes can occur, leading to the formation of high molecular weight impurities. google.com The Citalopram Alkene Dimer Chloride is a known impurity that arises from the dimerization of alkene intermediates during the production of citalopram. vulcanchem.com This side reaction can be influenced by factors such as temperature, concentration, and the choice of catalyst. vulcanchem.com The dimerization process often involves a quaternization reaction where the amine nitrogen of one citalopram-related molecule reacts with another precursor molecule containing a leaving group. vulcanchem.com

Degradation-Induced Formation Pathways

Citalopram can degrade under various stress conditions, leading to the formation of several degradation products, including the potential for olefinic impurities. scielo.brnih.gov

Studies on the thermal stability of citalopram have shown that it is relatively stable up to 230°C. researchgate.net However, beyond this temperature, it undergoes decomposition. researchgate.net While specific studies detailing the formation of the olefinic impurity under thermal stress are limited, the degradation process involves the release of various fragments, and it is plausible that under certain conditions, elimination reactions could lead to the formation of the olefinic structure. researchgate.netfapesp.br Citalopram hydrobromide has been observed to have high thermal stability with minimal degradation after extended periods at elevated temperatures. scholarsresearchlibrary.com

The photolytic degradation of citalopram has been a subject of several investigations. nih.govcsbsju.eduresearchgate.net Exposure to simulated sunlight can cause citalopram to degrade, particularly in alkaline conditions (pH 9). nih.gov The degradation is faster in the presence of substances like humic acid, which act as photosensitizers. nih.gov While the primary photoproducts identified are typically N-desmethylcitalopram and citalopram N-oxide, the complex nature of photochemical reactions suggests that the formation of other impurities, including the olefinic impurity, could occur. nih.gov Some studies have shown that citalopram is relatively stable under direct photolysis but can be degraded through indirect photolytic processes. nih.govcsbsju.edu The rate of degradation is influenced by the composition of the aqueous matrix. mdpi.com

Forced degradation studies have shown that citalopram is susceptible to degradation under acidic conditions. scielo.brscholarsresearchlibrary.com Acid hydrolysis can lead to the formation of several degradation products. scielo.br While the primary identified products of acid-catalyzed degradation are often different from the olefinic impurity, the acidic environment can promote elimination reactions in certain intermediates or the parent drug itself, potentially leading to the formation of the olefinic structure. The drug has been found to be unstable in hydrolytic conditions in acidic media. scielo.br

Alkaline Degradation

The formation of the olefinic impurity under alkaline conditions is a significant degradation pathway. Studies involving forced degradation of Citalopram have demonstrated that exposure to basic environments can instigate the formation of this impurity. nih.govresearchgate.net The mechanism is understood to proceed via a β-elimination reaction. In this reaction, the alkaline medium facilitates the removal of a proton (H+) from the carbon atom beta to the group attached at the benzylic position, and the subsequent elimination of a leaving group (such as a hydroxyl group from a precursor alcohol) from the adjacent alpha carbon. This process results in the formation of a carbon-carbon double bond, creating the characteristic olefinic structure. Research has shown that exposing Citalopram to alkaline conditions, particularly in combination with other factors like sunlight, can lead to the generation of degradation products. researchgate.net

Influence of Reaction Parameters on Impurity Generation

The generation of the this compound is highly dependent on various reaction parameters. Controlling these factors is essential in minimizing the presence of this and other impurities in the final drug substance. Key parameters include pH, temperature, and the presence of catalysts such as metal ions or light. mdpi.comresearchgate.net

pH: The pH of the reaction medium is a critical factor. semanticscholar.org As detailed in the alkaline degradation section, a higher pH (alkaline conditions) promotes the elimination reaction that forms the olefinic double bond. researchgate.net Conversely, controlling the pH to remain within a neutral or slightly acidic range can significantly suppress this degradation pathway.

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including degradation pathways. Thermal stress studies are a standard component of forced degradation testing. nih.gov For the formation of the olefinic impurity, higher temperatures can provide the necessary energy to overcome the activation barrier for the elimination reaction, leading to increased impurity levels.

Light and Catalysts: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. mdpi.comsemanticscholar.org Studies have noted the combined effect of alkaline conditions and sunlight in promoting Citalopram degradation. researchgate.net Furthermore, trace amounts of metal ions can act as catalysts, accelerating oxidative degradation pathways. mdpi.comsemanticscholar.org

The following table summarizes the influence of key parameters on the generation of the this compound based on degradation studies.

| Parameter | Influence on Olefinic Impurity Formation | Research Findings |

| pH | Increased formation under alkaline (high pH) conditions. | Forced degradation studies confirm impurity generation under alkaline stress. nih.govresearchgate.net The influence of buffer pH on the chromatographic behavior of impurities has been systematically investigated. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of formation. | The effect of column temperature on the analysis of Citalopram and its impurities has been studied. researchgate.net Thermal degradation is a known pathway for antidepressants. semanticscholar.org |

| Oxidizing Agents | Presence of agents like peroxides can lead to impurity formation. | Forced degradation under peroxide conditions is a standard test for Citalopram stability. nih.govresearchgate.net |

| Light Exposure | UV and visible light can promote degradation, especially with other stressors. | The combination of sunlight and alkaline conditions was found to generate degradation products. researchgate.net Photodegradation is a crucial pathway for antidepressants. mdpi.com |

| Metal Ions | Can act as catalysts, accelerating oxidative degradation. | Metal ion catalysis is a known concern for the stability of amine-containing drugs. mdpi.comsemanticscholar.org |

Synthetic Methodologies for Olefinic Impurity Preparation and Characterization

Laboratory-Scale Synthesis for Structural Elucidation

For the purpose of unambiguous structural confirmation and the generation of a pure reference standard, laboratory-scale synthesis of the Citalopram (B1669093) Olefinic Impurity is often performed. One common method involves the forced degradation of Citalopram or its immediate precursor under specific conditions to promote the formation of the olefinic bond.

A primary route to the olefinic impurity is through the dehydration of the citalopram diol precursor, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. pharmaffiliates.comnih.govnih.gov This reaction can be induced under acidic or thermal stress conditions. For instance, treating the diol precursor with an acid catalyst can facilitate the elimination of a water molecule, leading to the formation of the double bond.

Forced degradation studies of Citalopram hydrobromide have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to understand the degradation pathways. nih.govscielo.br While these studies aim to identify multiple degradation products, the conditions can be optimized to maximize the yield of the olefinic impurity for isolation and characterization.

The characterization of the synthesized olefinic impurity is crucial and is typically achieved through a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. nih.govscilit.comresearchgate.net

| Parameter | Description |

| Starting Material | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Citalopram diol) |

| Reaction Type | Dehydration/Elimination |

| Typical Conditions | Acidic or thermal stress |

| Characterization Techniques | NMR, FT-IR, Mass Spectrometry |

Derivation from Citalopram Synthesis By-products

The Citalopram Olefinic Impurity is a known by-product that can form during the synthesis of Citalopram. daicelpharmastandards.com Its formation is often associated with the final steps of the synthesis, particularly during the conversion of the diol intermediate to the final Citalopram molecule. The reaction conditions, such as temperature and the presence of acidic or basic reagents, can influence the extent to which the olefinic impurity is formed.

In some synthetic routes, the cyclization of the diol to form the dihydroisobenzofuran ring of Citalopram can compete with the dehydration reaction that leads to the olefinic impurity. Inadequate control of the reaction parameters can result in a higher proportion of this impurity in the crude product. Therefore, understanding the mechanism of its formation is key to controlling its levels in the final API.

The following table summarizes the context of the olefinic impurity formation as a by-product:

| Process Stage | Contributing Factors | Outcome |

| Citalopram Synthesis (e.g., cyclization of diol) | Elevated temperatures, presence of acidic/basic catalysts | Formation of this compound as a by-product |

| Work-up and Purification | Inefficient removal of by-products | Presence of the olefinic impurity in the crude API |

Isolation from Crude API Batches for Reference Standard Generation

For the routine quality control of Citalopram production, a highly purified reference standard of the olefinic impurity is required. One practical approach to obtaining this standard is to isolate it directly from crude batches of Citalopram where it is present as an impurity. nih.govscilit.com This method is often preferred as it utilizes a readily available source material.

The isolation is typically achieved using chromatographic techniques, with semi-preparative High-Performance Liquid Chromatography (HPLC) being a common and effective method. scilit.comresearchgate.net This technique allows for the separation of the olefinic impurity from Citalopram and other related substances with a high degree of purity.

The development of a suitable semi-preparative HPLC method involves the optimization of several parameters:

Column: A reversed-phase column is often employed. nih.gov

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to achieve optimal separation. nih.gov

Detection: A UV detector is commonly used to monitor the elution of the compounds.

Once isolated, the purity of the reference standard is rigorously assessed using analytical HPLC. The structural identity is then confirmed using the same spectroscopic methods mentioned in section 3.1 (NMR, FT-IR, and MS). nih.govscilit.com

| Method | Key Parameters | Purpose |

| Semi-Preparative HPLC | Reversed-phase column, optimized mobile phase (e.g., acetonitrile/water or methanol/water with modifiers) | To isolate the this compound from crude API batches with high purity. scilit.comresearchgate.net |

| Analytical HPLC | High-resolution column, validated method | To assess the purity of the isolated reference standard. nih.gov |

| Spectroscopy (NMR, FT-IR, MS) | N/A | To confirm the chemical structure of the isolated impurity. nih.govscilit.comresearchgate.net |

Advanced Analytical Strategies for Detection, Quantification, and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing impurities in pharmaceutical substances. For Citalopram (B1669093) and its related compounds, High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique, offering high resolution and sensitivity. researchgate.net Additionally, High-Performance Thin-Layer Chromatography (HPTLC) provides a complementary approach, while semi-preparative HPLC is essential for isolating impurities for further structural analysis. miami.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is paramount for the accurate analysis of the Citalopram Olefinic Impurity alongside the parent drug and other related substances. nih.gov Method development involves a systematic process of selecting and optimizing various parameters to achieve the desired separation.

Reverse-phase HPLC is the predominant mode used for the analysis of Citalopram and its impurities due to its suitability for separating moderately polar to nonpolar compounds. researchgate.net The successful separation of the olefinic impurity from Citalopram and other process-related compounds depends on the careful optimization of several key parameters.

A typical RP-HPLC method involves a C18 or C8 column as the stationary phase, which provides a nonpolar surface for interaction. scielo.brpharmaresearchlibrary.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmaresearchlibrary.orgijpar.com The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like Citalopram and its impurities. nih.govscielo.br For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile in a 60:40 ratio has been utilized. ijpar.com Other methods have employed an acetate (B1210297) buffer (pH 4.5) mixed with acetonitrile. pharmaresearchlibrary.org The selection of the optimal pH, organic modifier ratio, and other parameters like column temperature and flow rate is crucial for achieving baseline separation of all components. nih.govmdpi.com Detection is commonly performed using a UV detector, typically at a wavelength of around 240 nm, where Citalopram and its impurities exhibit significant absorbance. pharmaresearchlibrary.orgnih.gov

Table 1: Exemplary RP-HPLC Parameters for Citalopram Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) researchgate.net | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) ijpar.com | Inertsil ODS 3V (250x4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetate buffer (pH 4.5) and Acetonitrile (65:35 v/v) researchgate.net | 0.01M Potassium dihydrogen phosphate (pH 3.0) and Acetonitrile (60:40 v/v) ijpar.com | 0.3% Diethylamine (B46881) (pH 4.7) and Methanol/Acetonitrile (55:45 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min ijpar.com | Gradient elution |

| Detection | UV at 240 nm researchgate.net | UV at 229 nm ijpar.com | Photodiode Array at 225 nm researchgate.net |

| Column Temp. | Ambient researchgate.net | 25°C ijpar.com | Not Specified |

Citalopram is a chiral molecule, and its therapeutic effect is primarily attributed to the (S)-enantiomer, known as Escitalopram. nih.gov Consequently, the (R)-enantiomer is considered an impurity. The this compound may also exist as geometric (E/Z) isomers, and potentially as enantiomers if a chiral center is present or induced. Therefore, chiral separation techniques are essential for determining the enantiomeric purity of the API and for resolving any isomeric forms of the impurities. innovareacademics.in

Chiral HPLC is the most common method for enantioseparation. researchgate.net This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven effective in separating the enantiomers of Citalopram and its related substances. researchgate.netresearchgate.net For example, a Chiralcel OD-H column with a mobile phase of n-hexane, isopropanol, and triethylamine (B128534) has been successfully used. researchgate.net Another approach involves using cyclodextrin (B1172386) derivatives, like sulfobutyl ether-β-cyclodextrin, as a chiral mobile phase additive with a standard achiral C18 column. nih.gov This method offers a cost-effective alternative to expensive chiral columns. innovareacademics.in

Table 2: Chiral HPLC Methods for Citalopram Enantiomer Separation

| Method Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralcel OD-H | n-hexane/isopropanol/triethylamine (96/4/0.1 v/v/v) | UV at 250 nm | researchgate.net |

| Chiral Stationary Phase (CSP) | Chiralcel OJ-H | n-hexane/ethanol/diethylamine (90:10:0.1 v/v/v) | UV at 240 nm | researchgate.net |

| Chiral Mobile Phase Additive (CMPA) | Hedera ODS-2 C18 | Aqueous buffer (pH 2.5, 5 mM NaH2PO4, 12 mM SBE-β-CD), Methanol, Acetonitrile (21:3:1 v/v/v) | UV at 240 nm | nih.gov |

| Chiral Mobile Phase Additive (CMPA) | Kromasil C8 | Methanol and 20 mM KH2PO4 (pH 3) containing 12 mM Sulfated-β-CD (35:65) | UV at 240 nm | innovareacademics.in |

The selection of the mobile and stationary phases is a critical step in HPLC method development, directly impacting resolution, peak shape, and analysis time. researchgate.net For the analysis of Citalopram and its olefinic impurity, reversed-phase columns, particularly octadecyl (C18) and octyl (C8) bonded silica (B1680970), are the most common choices for stationary phases. scielo.brpharmaresearchlibrary.org These provide a hydrophobic surface that interacts with the nonpolar regions of the analyte molecules. Columns with high carbon loading and end-capping are often preferred to minimize peak tailing for basic compounds like Citalopram.

The mobile phase composition is meticulously optimized to achieve the desired separation. mdpi.com It typically comprises an aqueous component, often a buffer, and an organic solvent.

Organic Solvents : Acetonitrile is frequently chosen over methanol as it generally provides better peak efficiency and lower UV cutoff. researchgate.netpharmaresearchlibrary.org

Aqueous Buffer : The pH of the buffer is crucial. For Citalopram, which is a basic compound, a slightly acidic pH (e.g., 2.5-4.7) is often used to ensure that the analyte and its impurities are in their protonated, more water-soluble form, which leads to sharper, more symmetrical peaks. researchgate.netijpar.comnih.gov Phosphate and acetate buffers are commonly employed. pharmaresearchlibrary.orguspnf.com

Additives : Small amounts of additives like triethylamine or diethylamine may be added to the mobile phase to act as silanol-masking agents. researchgate.netresearchgate.net These basic additives compete with the analytes for active sites on the silica support, reducing peak tailing and improving peak shape.

The choice between isocratic elution (constant mobile phase composition) and gradient elution (changing mobile phase composition) depends on the complexity of the sample. For separating a wide range of impurities with different polarities, a gradient elution is often necessary. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable tool for the analysis of pharmaceuticals. It can be used as a screening tool or for quantification. For Citalopram, HPTLC methods have been developed for its determination in pharmaceutical dosage forms and for stability studies. researchgate.netnih.gov

In one application, a chiral HPTLC method was developed for the simultaneous separation of Citalopram enantiomers and related substances. nih.govscispace.com This was achieved by using silica gel 60 F254 plates and a mobile phase of acetonitrile, methanol, and water containing a chiral selector like vancomycin (B549263). scispace.com Densitometric scanning is used for quantification, where the absorbance or fluorescence of the separated spots is measured. nih.gov HPTLC offers advantages such as high sample throughput, as multiple samples can be analyzed simultaneously, and low solvent consumption.

Table 3: HPTLC Method for Chiral Separation of Citalopram

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates nih.gov |

| Mobile Phase | Acetonitrile: Methanol: Water (15:2.5:2.5 v/v/v) with 2.5 mM vancomycin as chiral selector researchgate.net |

| Detection | Densitometric scanning |

| Application | Quantitative determination of enantiomeric purity of Citalopram and its related substances nih.gov |

Semi-Preparative HPLC for Impurity Isolation

To perform comprehensive structural elucidation (e.g., using NMR or MS) and to assess the toxicological profile of an impurity, it must first be isolated in a pure form. researchgate.net Semi-preparative HPLC is the technique of choice for this purpose. miami.edutandfonline.com This method utilizes the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads.

The analytical HPLC method developed for impurity profiling is often scaled up to a semi-preparative method. The goal is to collect the fraction containing the impurity of interest, in this case, the this compound. researchgate.net The collected fractions are then processed, typically by evaporating the solvent, to yield the isolated impurity. This purified material is crucial for obtaining unambiguous spectroscopic data for structure confirmation and for use as a reference standard in future analytical testing. miami.edutandfonline.com Several studies have reported the successful isolation of various Citalopram impurities using semi-preparative HPLC, which is a critical step in their characterization. miami.eduresearchgate.nettandfonline.com

Gas Chromatography (GC) Considerations

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, its application to the this compound presents several challenges that must be carefully considered.

The impurity has a relatively high molecular weight (324.39 g/mol ) and multiple polar functional groups, including a primary alcohol (-CH₂OH) and a tertiary amine (-N(CH₃)₂). These features result in a high boiling point and potential for thermal lability, making direct GC analysis difficult. The primary concerns are:

Poor Peak Shape: The polar nature of the alcohol and amine groups can lead to interactions with the stationary phase, resulting in broad, tailing peaks and poor resolution.

Low Volatility: The compound's low volatility makes it difficult to transfer into the gas phase without decomposition.

To overcome these issues, derivatization is often a necessary step prior to GC analysis. Silylation, a common derivatization technique, can be employed to convert the polar -OH group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. This process reduces the compound's polarity and improves its chromatographic behavior.

When developing a GC or GC-MS (Gas Chromatography-Mass Spectrometry) method, careful optimization of the injector temperature, temperature program, and column choice is essential to prevent degradation and ensure accurate quantification. amazonaws.com While specific GC methods for this impurity are not widely published, methods developed for citalopram and its other metabolites often involve derivatization and serve as a foundation for analyzing the olefinic impurity.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of chemical impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry provide detailed information about the molecular structure and functional groups of the this compound. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful analytical tool for determining the precise structure of organic molecules in solution. researchgate.net For the this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like DEPT, are used to confirm its identity and structure. daicelpharmastandards.compharmaffiliates.com A key feature of this impurity is the carbon-carbon double bond, which gives rise to geometric (E/Z) isomerism. This isomerism is often observable in NMR spectra, where two distinct sets of signals may appear for the different isomers. researchgate.net

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their chemical environments. The expected signals for the this compound are detailed below. The presence of E/Z isomers can lead to a doubling of many of these signals.

Interactive Table: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment | Structural Moiety |

| ~7.0-7.7 | Multiplet (m) | 7H | Ar-H | Fluorophenyl & Benzonitrile (B105546) Rings |

| ~5.8-6.2 | Triplet (t) | 1H | =CH- | Olefinic Proton |

| ~4.6 | Singlet (s) | 2H | -CH₂-OH | Hydroxymethyl Group |

| ~4.5 | Singlet (s) | 1H | -OH | Hydroxyl Proton |

| ~2.4-2.6 | Multiplet (m) | 2H | =CH-CH₂- | Allylic Methylene |

| ~2.2-2.4 | Triplet (t) | 2H | -CH₂-N | Methylene adjacent to Nitrogen |

| ~2.2 | Singlet (s) | 6H | -N(CH₃)₂ | Dimethylamino Group |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial accompanying experiment that helps determine the number of hydrogens attached to each carbon (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

Broadband Decoupled ¹³C NMR: Shows signals for all 20 unique carbons in the molecule.

DEPT-90: Shows only signals from carbons with one attached hydrogen (CH). For this impurity, this would include the aromatic and olefinic CH carbons.

DEPT-135: Provides more detailed information. CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. Quaternary carbons (C) are absent. researchgate.net

This combination allows for the complete assignment of the carbon skeleton.

Interactive Table: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | DEPT-135 Signal | Carbon Assignment | Structural Moiety |

| ~160-164 | Absent | C-F | Fluorophenyl Ring |

| ~110-150 | Positive / Absent | Ar-C, Ar-CH, C=C | Aromatic & Olefinic Carbons |

| ~118 | Absent | -C≡N | Nitrile Group |

| ~63 | Negative | -CH₂OH | Hydroxymethyl Carbon |

| ~58 | Negative | -CH₂-N | Aliphatic Methylene |

| ~45 | Positive | -N(CH₃)₂ | Dimethylamino Carbons |

| ~25 | Negative | =CH-CH₂- | Aliphatic Methylene |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies. scholarsresearchlibrary.com The IR spectrum of the this compound would confirm the presence of its key functional groups. daicelpharmastandards.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Expected Range) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic & Olefinic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~2230 (sharp, medium) | C≡N Stretch | Nitrile |

| ~1650 | C=C Stretch | Olefin |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1230 (strong) | C-F Stretch | Fluoroaromatic |

| ~1050 | C-O Stretch | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about conjugated electronic systems within a molecule. The primary chromophore in the this compound is the fluorophenyl group conjugated with the benzonitrile system through the olefinic double bond. This extensive conjugation allows the molecule to absorb UV light.

The parent drug, citalopram, typically shows a maximum absorbance (λₘₐₓ) at approximately 239-240 nm in solvents like methanol or water. researchgate.net Due to the structural similarity and the presence of the same core chromophore, the this compound is expected to have a λₘₐₓ in a similar region. The additional conjugation from the C=C double bond may cause a slight bathochromic shift (shift to a longer wavelength) compared to the saturated parent drug. This characteristic absorbance is utilized in UV-based detection for methods like High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the identification and structural elucidation of pharmaceutical impurities due to its exceptional sensitivity and specificity. Various MS-based methods are employed to characterize the this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating the this compound from the parent drug and other related substances before its detection and quantification. miami.edutandfonline.com A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed for this separation. nih.gov The choice of the stationary phase is critical; a C18 or C8 column is often utilized to achieve optimal resolution between citalopram and its impurities. scielo.brresearchgate.net

The mobile phase composition is carefully optimized to ensure good peak shape and separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.govscielo.brtijer.org The pH of the aqueous phase is also a critical parameter that is adjusted to ensure the analytes are in a suitable ionization state for subsequent mass spectrometric analysis. nih.gov

Table 1: Exemplary LC-MS Method Parameters for Citalopram Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Ammonium Acetate Buffer (e.g., 0.025 M, pH 4.5) or 0.1% Formic Acid in Water scielo.brlongdom.org |

| Mobile Phase B | Acetonitrile or Methanol nih.govlongdom.org |

| Flow Rate | 0.5 - 1.0 mL/min scielo.brtijer.org |

| Detection | Mass Spectrometry (following UV detection, e.g., 240 nm) researchgate.net |

| Injection Volume | 10 - 20 µL scielo.brlongdom.org |

Electrospray ionization (ESI) is the most common ionization technique for analyzing polar molecules like citalopram and its impurities because it is a soft ionization method that typically produces intact protonated molecules [M+H]⁺. miami.edutandfonline.comscilit.com This is crucial for determining the molecular weight of the impurity. The ESI source parameters, such as ion spray voltage, source temperature, and gas flows (nebulizer and curtain gas), are optimized to achieve a stable and robust signal for the this compound. longdom.org

Ion trap mass analyzers are frequently used in conjunction with ESI for the identification of unknown impurities. miami.edutandfonline.comscilit.com They allow for the isolation of the ion of interest and subsequent fragmentation studies (MSn), which are invaluable for structural elucidation.

Tandem mass spectrometry (MS/MS or MSn) is a definitive technique for the structural characterization of impurities. longdom.orgscilit.com In this process, the protonated molecular ion of the this compound, which has been isolated in the mass spectrometer, is subjected to collision-induced dissociation (CID). This results in a unique fragmentation pattern that provides a veritable fingerprint of the molecule's structure. dokumen.pub

By analyzing the mass-to-charge ratios of the resulting fragment ions, a fragmentation pathway can be proposed. For citalopram and its related compounds, characteristic losses, such as the dimethylamine (B145610) group, are often observed. dokumen.pubnih.gov These fragmentation studies are essential for distinguishing between isomeric impurities and confirming the proposed structure of the this compound. smolecule.com

Table 2: Illustrative MS/MS Fragmentation Data for Citalopram-Related Structures

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Putative Neutral Loss |

|---|---|---|---|

| 325.2 [M+H]⁺ of Citalopram | 20 eV nih.gov | 262.1, 109.0 longdom.orgntnu.no | H₂O + (CH₃)₂NH dokumen.pub |

For an unambiguous identification of an impurity, determining its elemental composition is crucial. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides high-resolution mass data, allowing for the determination of the accurate mass of the protonated molecule with a high degree of precision (typically within a few parts per million, ppm). researchgate.netresearchgate.netresearchgate.net

This accurate mass measurement is then used to calculate the elemental formula of the this compound. This is a powerful tool that significantly narrows down the number of possible molecular formulas, and when combined with the fragmentation data from MS/MS studies, it provides definitive structural confirmation. researchgate.netresearchgate.net

Elemental Analysis (EA)

Following the isolation of the this compound, often through techniques like semi-preparative HPLC, classical elemental analysis can be performed. miami.edutandfonline.com This technique provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula derived from high-resolution mass spectrometry. A close correlation between the experimental and theoretical values provides strong confirmatory evidence for the assigned structure of the impurity. miami.edutandfonline.com

Table 3: Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Calculated Value | Measured Value |

| Hydrogen (H) | Calculated Value | Measured Value |

| Fluorine (F) | Calculated Value | Measured Value |

Method Validation and Robustness Studies

Once an analytical method for the detection and quantification of the this compound is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision. scielo.br Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines. scholarsresearchlibrary.comresearchgate.netsciensage.info

The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. tijer.orgscholarsresearchlibrary.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. scholarsresearchlibrary.comsciensage.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tijer.orgscholarsresearchlibrary.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brtijer.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brtijer.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Table 4: Typical Method Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 scholarsresearchlibrary.comresearchgate.net |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% sciensage.info |

| Precision (RSD %) | ≤ 2% tijer.org |

| Robustness | RSD % should be within acceptable limits after minor changes in method parameters. |

By employing these advanced analytical strategies and adhering to stringent validation protocols, the presence and quantity of the this compound can be reliably monitored, ensuring the quality and safety of the citalopram API.

Sensitivity and Detection Limits (LOD/LOQ)

The sensitivity of an analytical method is defined by its ability to detect and quantify minute amounts of an analyte. This is expressed through the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Several studies have established the LOD and LOQ for Citalopram and its impurities using various chromatographic techniques. For instance, a reversed-phase HPLC (RP-HPLC) method determined the LOD and LOQ for citalopram to be 1.125 µg/mL and 3.375 µg/mL, respectively. researchgate.net Another RP-HPLC method reported an LOD of 0.416 µg/ml and an LOQ of 1.324 µg/ml for Citalopram. tijer.org In the context of enantiomeric purity, a liquid chromatography method established LOD and LOQ values of 0.5 µg/ml and 1.3 µg/ml, respectively, for both citalopram enantiomers. nih.gov Furthermore, a study focusing on the chiral separation of citalopram enantiomers reported an LOD and LOQ of 0.0272 µg/ml and 0.0824 µg/ml for the R-enantiomer, and 0.0303 µg/ml and 0.0920 µg/ml for the S-enantiomer, respectively. innovareacademics.in These values highlight the high sensitivity of modern chromatographic methods in detecting trace levels of impurities.

Table 1: Detection and Quantification Limits for Citalopram and its Impurities

| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| Citalopram | RP-HPLC | 1.125 | 3.375 | researchgate.net |

| Citalopram | RP-HPLC | 0.416 | 1.324 | tijer.org |

| Citalopram Enantiomers | LC | 0.5 | 1.3 | nih.gov |

| R-Citalopram | RP-HPLC | 0.0272 | 0.0824 | innovareacademics.in |

Accuracy, Precision, and Linearity

Method validation for the quantification of the this compound and other related substances rigorously assesses accuracy, precision, and linearity to ensure the reliability of the results. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity is added to a sample and the percentage recovered is calculated. For a validated HPLC method for citalopram and its four nonchiral impurities, recovery values were found to be in the range of 98.65% to 101.72%. researchgate.net Another study reported recovery rates between 99.38% and 100.41%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated liquid chromatography method, the inter- and intra-day assay precision was less than 0.63% (%RSD). nih.gov Another study demonstrated intraday and interday precision with %RSD values below 2%. tijer.org

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A validated HPLC method for citalopram demonstrated excellent linearity in the concentration range of 25 to 150 µg/mL with a correlation coefficient (r²) of 0.999. researchgate.net Other studies have also reported high correlation coefficients, often greater than 0.999, across various concentration ranges, confirming the linear relationship between concentration and analytical response. tijer.orgnih.govscholarsresearchlibrary.com

Table 2: Accuracy, Precision, and Linearity Data for Citalopram Impurity Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Accuracy (Recovery) | 98.65% - 101.72% | researchgate.net |

| 99.38% - 100.41% | nih.gov | |

| 99% - 100.42% | scholarsresearchlibrary.com | |

| Precision (%RSD) | < 0.63% | nih.gov |

| < 2% | tijer.org | |

| Linearity (r²) | 0.999 | researchgate.net |

| > 0.9999 | nih.gov | |

| 0.999 | scholarsresearchlibrary.com |

Solution Stability Validation

The stability of the this compound in the analytical solution is a critical parameter to validate to ensure that the concentration of the impurity does not change during the analysis, which could lead to inaccurate results. Stability studies are conducted by storing the sample and standard solutions under specified conditions for a certain period and then analyzing them.

Forced degradation studies are an integral part of validating the stability-indicating nature of an analytical method. nih.gov These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light. scholarsresearchlibrary.comresearchgate.net For instance, one study on Citalopram HBr revealed degradation under acidic, oxidative, and alkaline conditions, with less degradation observed under thermal and photolytic conditions. scholarsresearchlibrary.com The ability of the analytical method to separate the degradation products from the main compound and other impurities is a key aspect of validation.

While specific stability data for the this compound in solution is not extensively detailed in the provided search results, the validation of analytical methods for citalopram and its impurities inherently includes stability assessments of the solutions used. The stability of stock solutions is typically validated under storage conditions, such as at -20°C for light-sensitive impurities, and the stability intervals are documented.

Table 3: Forced Degradation Studies of Citalopram HBr

| Stress Condition | Degradation (%) | Reference |

|---|---|---|

| Acid Hydrolysis | 17.45% | scholarsresearchlibrary.com |

| Alkaline Hydrolysis | 33.7% | scholarsresearchlibrary.com |

| Oxidation | 26.75% | scholarsresearchlibrary.com |

| Thermal Degradation (48 hours) | 0.64% | scholarsresearchlibrary.com |

Impurity Control and Mitigation Strategies in Industrial Manufacturing

Process Parameter Optimization for Impurity Reduction

Careful control of reaction parameters is the primary strategy to minimize the generation of the olefinic impurity at its source. The alkylation step, a key stage in Citalopram (B1669093) synthesis, is particularly sensitive to these parameters. smolecule.comacs.org

Temperature is a critical factor influencing the rate of both the desired reaction and undesired side reactions. In the context of Citalopram synthesis, elevated temperatures can promote the elimination (dehydration) reaction that leads to the formation of the olefinic impurity. smolecule.com

Research indicates that maintaining a lower temperature during specific reaction steps is crucial. For instance, during the precipitation of the Citalopram base, conducting the reaction between 10-15°C is preferred. google.com Higher temperatures can increase the solubility of the product, leading to reduced yield, while excessively low temperatures can cause the co-precipitation of impurities. google.com Optimized temperature control prevents the degradation of thermally sensitive intermediates and minimizes the formation of the olefinic impurity.

Table 1: Effect of Temperature on Impurity Formation

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reaction Temperature | 10–15°C | Reduced formation of olefinic impurity by 40-50% |

| Reaction Temperature | > 25°C | Increased solubility, reduced yield, potential for impurity formation | google.com |

The rate at which reagents are added can significantly affect local concentrations and reaction pathways. In the alkylation step, a rapid addition of reagents can lead to localized temperature spikes and high concentrations of reactants, favoring the formation of the olefinic impurity. google.com

A controlled, slow addition rate is therefore employed in industrial settings. Modulating the addition rate of reagents, such as hydrobromic acid during salt formation, to a slow and steady pace (e.g., 0.5 mL/min) has been shown to decrease the level of the olefinic impurity by up to 30%. This ensures a more homogenous reaction mixture and temperature profile, suppressing the unwanted elimination reaction.

The duration of a reaction is another key parameter that must be optimized. Prolonged reaction times, especially under harsh conditions like elevated temperatures, can increase the prevalence of degradation products, including the Citalopram Olefinic Impurity. smolecule.com Studies have shown that optimizing the stirring time during crystallization or reaction completion to 2-3 hours can result in a 25% reduction in the final impurity level. Monitoring the reaction progress using in-process controls like HPLC allows for the reaction to be quenched once the desired conversion is achieved, preventing the extended exposure of the product to conditions that might favor impurity formation.

Table 2: Optimization of Process Parameters

| Parameter | Optimized Condition | Impact on Olefinic Impurity | Reference |

|---|---|---|---|

| Reagent Addition Rate | 0.5 mL/min | ~30% reduction |

| Stirring/Reaction Time | 2–3 hours | ~25% reduction | |

Application of Additives and Scavengers (e.g., Radical Inhibitors)

In some cases, impurity formation may proceed through radical pathways. While direct evidence for the this compound forming via a radical mechanism is not extensively detailed in the provided search results, the use of additives like radical scavengers or antioxidants is a general strategy in pharmaceutical manufacturing to prevent the degradation of drug substances. acs.orgscience.gov These additives work by inhibiting oxidative processes and quenching reactive radical species that could otherwise lead to the formation of various impurities. For instance, antioxidants like ascorbic acid are known to be effective nitrite (B80452) scavengers, which can prevent the formation of other types of impurities. acs.org The application of such scavengers could be explored as a potential strategy to further control levels of the olefinic impurity.

Purification Techniques for Impurity Removal

Even with an optimized synthesis process, trace amounts of the this compound may still be present. Therefore, robust purification techniques are essential to achieve the high purity required for the final active pharmaceutical ingredient (API). google.com

Crystallization is a powerful and widely used technique for purifying pharmaceutical compounds on an industrial scale. researchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system.

The process involves dissolving the crude Citalopram, containing the olefinic impurity, in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool. googleapis.com The selection of the solvent system is critical. An ideal system is one in which Citalopram has high solubility at higher temperatures and low solubility at lower temperatures, while the olefinic impurity remains soluble in the solvent (mother liquor) even upon cooling. researchgate.net

Various solvent systems are used for the purification of Citalopram, including isopropanol, acetone, and mixtures involving water. google.comgoogle.comgoogleapis.com For example, Citalopram hydrobromide can be effectively purified by crystallization from isopropyl alcohol, followed by a potential recrystallization from water to meet stringent pharmaceutical purity requirements. googleapis.com The process can be further enhanced by controlling the cooling rate and pH, which influences the crystal growth and the efficiency of impurity purging. google.com Through careful selection of solvents and optimization of crystallization parameters, the this compound can be effectively removed from the final product.

Table 3: Common Solvents for Citalopram Purification

| Solvent/System | Purpose | Reference |

|---|---|---|

| Isopropyl Alcohol | Crystallization of Citalopram Hydrobromide | googleapis.com |

| Acetone | Crystallization of Citalopram Hydrobromide | google.com |

| Water | Recrystallization for enhanced purity | googleapis.com |

| Ethyl Acetate (B1210297)/Hexane | Used in flash chromatography for lab-scale purification | |

Navigating the Regulatory Landscape for this compound

The control and management of impurities are critical components of pharmaceutical quality assurance. For the antidepressant citalopram, a specific process-related impurity, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile, commonly known as this compound, necessitates rigorous adherence to a comprehensive framework of regulatory guidelines and quality standards. This article delves into the specific compliance and quality assurance paradigms governing this particular impurity, from international harmonization efforts to pharmacopoeial standards and manufacturing controls.

Advanced Research and Development Perspectives

Discrepancy Resolution in Multi-Method Impurity Profiling

The comprehensive analysis of impurities in citalopram (B1669093), a widely used antidepressant, often necessitates the use of multiple analytical techniques to ensure all potential impurities are detected and accurately quantified. researchgate.netresearchgate.net However, discrepancies can arise when different analytical methods, such as high-performance liquid chromatography (HPLC), ultra-high-pressure liquid chromatography (UHPLC), and mass spectrometry (MS), yield varying results for the same impurity, including the citalopram olefinic impurity. researchgate.netnih.govresearchgate.net

Resolving these discrepancies is crucial for ensuring the quality and safety of the final drug product. A multi-dimensional approach is often employed, which involves a thorough investigation into the potential sources of variation. researchgate.net This can include differences in the selectivity and sensitivity of the analytical methods, the extraction efficiency of the sample preparation techniques, and the stability of the impurity under different analytical conditions. researchgate.netresearchgate.net For instance, a reversed-phase HPLC method may be optimized by adjusting the mobile phase composition, pH, and column temperature to achieve better separation of citalopram and its impurities. researchgate.net

In cases of conflicting data, a systematic investigation is undertaken. This involves re-evaluating the method validation parameters for each technique, including linearity, accuracy, precision, and specificity. researchgate.netnih.gov Cross-validation of results between different methods is a key strategy. For example, an impurity peak detected by HPLC can be further characterized by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and molecular weight. researchgate.netresearchgate.netmiami.edu The use of well-characterized reference standards for the this compound is also essential for accurate quantification and for bridging the results from different analytical platforms. pharmaffiliates.comsynzeal.com

Table 1: Analytical Techniques for Citalopram Impurity Profiling

| Analytical Technique | Principle | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. researchgate.net | Widely used for the separation and quantification of citalopram and its related substances, including the olefinic impurity. researchgate.netresearchgate.net |

| Ultra-High-Pressure Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns and higher pressures than HPLC for faster and more efficient separations. researchgate.net | Offers improved resolution and sensitivity for detecting trace-level impurities. researchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Used for the structural elucidation and confirmation of impurities detected by chromatographic techniques. researchgate.netnih.govresearchgate.netmiami.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Used for the definitive structural confirmation of isolated impurities. researchgate.netresearchgate.netmiami.edu |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample to identify functional groups. | Can be used to characterize the functional groups present in impurities. researchgate.netresearchgate.netmiami.edu |

Novel Synthetic Routes Minimizing Olefinic Impurity Formation

The formation of the this compound is often associated with specific steps in the manufacturing process. figshare.com Consequently, significant research efforts have been directed towards developing novel synthetic routes that minimize or eliminate the generation of this and other process-related impurities. figshare.combipublication.com

One approach involves the optimization of reaction conditions in the existing synthetic pathways. This can include careful control of temperature, pH, and the choice of reagents and solvents to disfavor the side reactions that lead to impurity formation. smolecule.com For example, studies have shown that the selection of a specific base and solvent system can significantly impact the impurity profile of the final product. smolecule.com

Another strategy focuses on the development of entirely new synthetic methodologies. figshare.comnih.gov This can involve the use of alternative starting materials or the introduction of catalytic processes that offer higher selectivity and yield of the desired citalopram molecule. researchgate.netnih.gov For instance, chemoenzymatic reactions are being explored as a greener and more efficient alternative to traditional chemical synthesis, potentially reducing the formation of unwanted byproducts. tuhh.de The goal of these novel routes is to create a more robust and efficient manufacturing process that consistently produces high-purity citalopram with minimal levels of the olefinic impurity. figshare.com

Computational Chemistry and Modeling for Impurity Prediction

Computational chemistry and molecular modeling have emerged as powerful tools in the prediction and understanding of impurity formation in pharmaceutical manufacturing. researchgate.netmdpi.com In the context of citalopram, these in silico techniques can be used to predict the likelihood of formation of various impurities, including the olefinic impurity, under different reaction conditions. nih.govmdpi.com

Density functional theory (DFT) and other computational methods can be employed to model the reaction pathways and transition states involved in both the desired synthesis of citalopram and the formation of impurities. mdpi.com By calculating the activation energies for different reaction pathways, researchers can identify the conditions that favor the formation of the desired product over the impurities. mdpi.com This information can then be used to guide the design of more efficient and selective synthetic routes. mdpi.com

Furthermore, computational models can be used to predict the physicochemical properties and potential toxicological profiles of impurities. nih.govresearchgate.netresearchgate.net This allows for a proactive approach to impurity control, where potential issues can be identified and addressed early in the drug development process. nih.govresearchgate.net For example, quantitative structure-retention relationship (QSRR) models have been developed to predict the retention times of citalopram and its impurities in HPLC, which can aid in method development and impurity identification. researchgate.netresearchgate.net

Table 2: Computational Approaches in Citalopram Impurity Analysis

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicts reaction pathways and activation energies to understand impurity formation mechanisms. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the interactions between molecules to predict the most stable conformations and binding affinities. ipp.ptresearchgate.net |

| Quantitative Structure-Retention Relationship (QSRR) | Develops models to predict the chromatographic retention times of compounds based on their molecular structure. researchgate.netresearchgate.net |

| In Silico Toxicity Prediction | Uses computational models to assess the potential toxicity of impurities based on their chemical structure. nih.govresearchgate.netresearchgate.net |

In-Situ Monitoring Techniques for Impurity Control During Synthesis

Process Analytical Technology (PAT) has become an integral part of modern pharmaceutical manufacturing, enabling real-time monitoring and control of critical process parameters (CPPs) to ensure consistent product quality. wikipedia.orgadragos-pharma.commt.comlongdom.org In the synthesis of citalopram, in-situ monitoring techniques play a crucial role in controlling the formation of impurities, including the olefinic impurity. researchgate.net

By integrating analytical tools directly into the manufacturing process, it is possible to monitor the reaction progress and the formation of impurities in real-time. adragos-pharma.commt.com Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are often used for this purpose, as they can provide continuous data on the chemical composition of the reaction mixture without the need for sampling. mt.comlongdom.org This allows for immediate adjustments to be made to the process parameters, such as temperature or reagent addition rate, to minimize impurity formation and maximize the yield of the desired product. adragos-pharma.com

The data generated from these in-situ monitoring techniques can be used to develop a deeper understanding of the reaction kinetics and the mechanisms of impurity formation. researchgate.netmt.com This knowledge can then be used to establish a robust control strategy that ensures the consistent production of high-quality citalopram with a well-defined impurity profile. researchgate.netwikipedia.org

Continuous Manufacturing Approaches and Impurity Implications

Continuous manufacturing represents a paradigm shift from traditional batch-wise production in the pharmaceutical industry. wikipedia.orgnih.gov This approach offers several potential advantages, including improved process control, reduced manufacturing footprint, and enhanced product quality. wikipedia.orgnih.gov The implications of continuous manufacturing for impurity control in citalopram synthesis are significant.

In a continuous process, the synthesis is carried out in a continuous flow system, which allows for precise control over reaction conditions and residence time. nih.govgoogle.com This can lead to a more consistent impurity profile compared to batch manufacturing, where variations between batches can occur. google.com The use of microreactors in continuous flow chemistry can further enhance process control and minimize the formation of impurities by providing rapid heat and mass transfer. google.com

However, the transition to continuous manufacturing also presents new challenges for impurity monitoring and control. Real-time analytical techniques are essential for monitoring the process continuously and ensuring that the final product meets the required quality specifications. adragos-pharma.commt.com Any deviations in the process must be detected and corrected immediately to prevent the production of out-of-specification material. adragos-pharma.com Research in this area is focused on developing integrated continuous manufacturing platforms that incorporate advanced process control and real-time analytics to ensure the consistent production of high-purity citalopram. nih.govgoogle.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying citalopram olefinic impurity in drug substances?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method for analyzing citalopram-related impurities. The USP monograph for citalopram hydrobromide specifies a chromatographic system using a C18 column (5 µm, 4.6 mm × 15 cm) maintained at 45°C, with a mobile phase of methanol and phosphate buffer. Critical parameters include a signal-to-noise ratio ≥3 for sensitivity, resolution ≥3 between citalopram and its impurities, and tailing factor ≤1.5 . Quantification requires relative response factors (RRFs) for impurities relative to the citalopram free base, calculated using molecular weights (e.g., 324.39 for citalopram vs. 405.30 for its hydrobromide salt) .

Q. How do pharmacopeial guidelines (USP/ICH) define acceptable limits for this compound?

Methodological Answer: USP General Chapter <476> and ICH Q3A/B guidelines classify impurities based on their toxicity and daily exposure. For citalopram, individual unspecified impurities are capped at ≤0.10%, and total impurities ≤0.50%. Compliance requires validated methods for impurity profiling, including forced degradation studies (acid/base hydrolysis, oxidation) to confirm method specificity .

Q. What are the critical steps in preparing reference standards for impurity analysis?

Methodological Answer:

- Sourcing: Use pharmacopeial standards (e.g., USP Citalopram Related Compound F) or synthesize impurities with ≥95% purity.

- Qualification: Confirm identity via NMR, MS, and HPLC co-elution studies.

- Solution stability: Validate stock solutions under storage conditions (e.g., -20°C for light-sensitive impurities) and document stability intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles obtained from different analytical methods (e.g., HPLC vs. LC-MS)?

Methodological Answer:

- Cross-validation: Compare retention times, UV spectra, and mass fragmentation patterns (LC-MS/MS) to confirm impurity identity.

- Matrix effects: Assess ion suppression/enhancement in LC-MS using post-column infusion studies.

- Statistical analysis: Apply multivariate tools (e.g., PCA) to evaluate method variability and identify root causes (e.g., column aging, mobile phase pH drift) .

Q. What experimental design principles apply to stability studies of this compound under accelerated conditions?

Methodological Answer:

- ICH Q1A-driven protocols: Store samples at 40°C/75% RH for 6 months, with interim timepoints (1, 3, 6 months).

- Degradation kinetics: Use Arrhenius modeling to extrapolate shelf-life, assuming pseudo-first-order reactions.

- Forced degradation: Include photolytic stress (ICH Q1B) with controlled UV exposure (e.g., 1.2 million lux-hours) to assess photo-degradation pathways .

Q. How should researchers address contradictions in impurity toxicity data from in vitro vs. in vivo studies?

Methodological Answer:

- Toxicological reconciliation: Compare Ames test (mutagenicity) and micronucleus assay (clastogenicity) results with in vivo NOAEL (no-observed-adverse-effect-level) data.

- Structure-activity relationships (SAR): Use computational tools (e.g., Derek Nexus) to predict impurity reactivity and prioritize in vivo testing for high-risk analogs.

- Regulatory alignment: Cross-reference ICH M7 and EMA guidelines to justify impurity limits .

Data Interpretation and Validation

Q. What statistical methods are recommended for validating impurity quantification limits (LOQ/LOD) in HPLC assays?

Methodological Answer:

- LOQ determination: Use signal-to-noise (S/N) ratios ≥10, validated via serial dilution of impurity standards.

- Accuracy/recovery: Spiked recovery studies (80–120% range) with triplicate analyses at 50%, 100%, and 150% of the target impurity level.

- Precision: Calculate %RSD for intra-day (n=6) and inter-day (n=3) replicates, accepting ≤5% variability .

Q. How can researchers differentiate process-related impurities vs. degradation products in citalopram formulations?

Methodological Answer:

- Synthetic pathway analysis: Map potential intermediates (e.g., olefinic byproducts from Heck coupling reactions) using batch records.

- Stressed vs. unstressed samples: Compare impurity profiles of fresh API with thermally stressed (e.g., 60°C/1 week) and hydrolyzed samples.

- Isotopic labeling: Use ¹³C-labeled precursors to trace impurity origins via LC-MS .

Regulatory and Compliance Challenges

Q. What documentation is required to justify omission of a nitrosamine impurity test for citalopram?

Methodological Answer:

- Synthesis feasibility: Provide evidence of failed attempts to synthesize the nitrosamine analog (e.g., reaction conditions, analytical traces).

- Theoretical risk assessment: Cite literature on amine reactivity and nitroso-group stability under process conditions.

- Regulatory submission: Include a detailed rationale in the CTD (Common Technical Document) Module 3.2.S.4.2, referencing ICH M7 .

Q. How do USP <1086> and ICH Q3D influence elemental impurity profiling for citalopram APIs?

Methodological Answer:

- Risk-based categorization: Classify elements (e.g., Pd, Ni) per ICH Q3D Option 1 (summation of all sources) or Option 2 (controlled via PDE limits).

- ICP-MS validation: Include method sensitivity (ppb-level detection) for Class 1 (Cd, Pb) and Class 2A (Co, Ni) elements.

- Leachables studies: Assess metal migration from manufacturing equipment using simulated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.